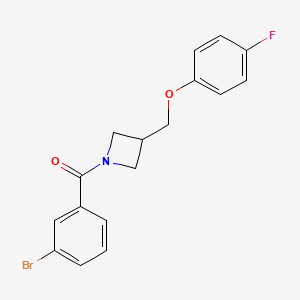
(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenoxy group, and an azetidinyl group . These functional groups could potentially give the compound a variety of interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a central azetidine ring (a four-membered nitrogen-containing ring) attached to a bromophenyl group, a fluorophenoxy group, and a methanone group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups around the azetidine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (e.g., bromophenyl and fluorophenoxy groups) and nonpolar (e.g., methanone group) parts could give the compound unique solubility properties .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
- Bromophenol derivatives, including compounds structurally related to (3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone, have been investigated for their potential as carbonic anhydrase inhibitors. These compounds demonstrated inhibitory potencies against human isoforms hCA I and hCA II, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain neurological disorders (Akbaba et al., 2013).
Antioxidant Properties
- Bromophenol derivatives, structurally similar to the compound , have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant antioxidant power, which suggests potential applications in combating oxidative stress-related diseases or in the food industry as preservatives (Balaydın et al., 2010); (Çetinkaya et al., 2012).
Antibacterial Activity
- Certain bromophenols, closely related to the compound , have demonstrated antibacterial activity. This suggests a potential role for such compounds in the development of new antibacterial agents, particularly against specific bacterial strains (Xu et al., 2003).
Cholesterol Absorption Inhibition
- A study on a structurally related compound, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, highlighted its role as an inhibitor of cholesterol absorption. This indicates potential applications in the management of cholesterol-related disorders (Rosenblum et al., 1998).
Catalytic Asymmetric Addition in Organic Synthesis
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to this compound, has been evaluated for its role in catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its utility in organic synthesis (Wang et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO2/c18-14-3-1-2-13(8-14)17(21)20-9-12(10-20)11-22-16-6-4-15(19)5-7-16/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNXFISFFYFKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

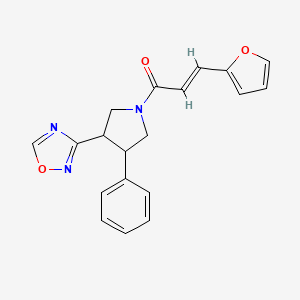
![8-Bromopyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2969821.png)
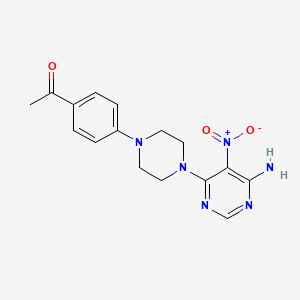
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)
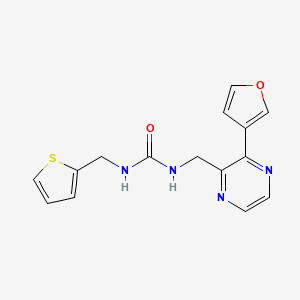
![(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2969832.png)
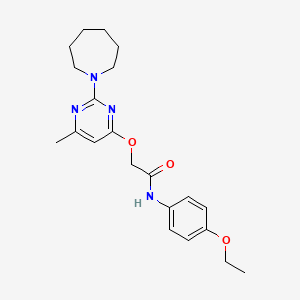
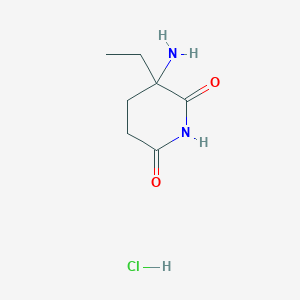
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![ethyl 3-cyano-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969838.png)
![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)